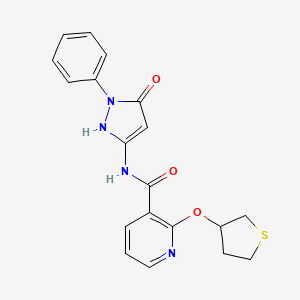

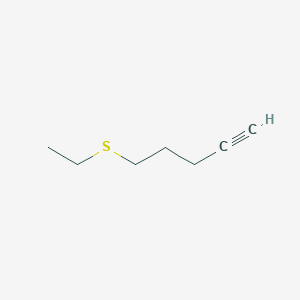

![molecular formula C14H11N3O3S B2919470 N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide CAS No. 886917-40-4](/img/structure/B2919470.png)

N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide” is a complex organic compound that contains several functional groups including a furan ring, an oxadiazole ring, and a carboxamide group . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .

Synthesis Analysis

While the exact synthesis process for this compound is not available, similar compounds are often synthesized through processes like nucleophilic substitution or condensation reactions . The oxadiazole ring, for example, can be synthesized through the cyclization of appropriate precursors .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a furan ring, an oxadiazole ring, and a carboxamide group. The exact structure would depend on the specific arrangement and bonding of these groups .Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the functional groups present. For example, the oxadiazole ring is known to participate in various chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the oxadiazole ring could contribute to its stability and reactivity .Aplicaciones Científicas De Investigación

Anticancer Activity

This compound has shown promise in the field of oncology. A study has indicated that a resveratrol analogue, which shares a similar furan carboxamide structure, induced G2/M cell cycle arrest in colorectal cancer cells . This suggests that our compound of interest could potentially be explored for its anticancer properties, particularly in inducing cell cycle arrest and activating apoptotic pathways in cancer cells.

Antibacterial Properties

Furan carboxamide derivatives have been reported to exhibit antibacterial activities. For instance, functionalized N-(4-bromophenyl)furan-2-carboxamides demonstrated significant anti-bacterial activities against drug-resistant strains . This implies that our compound may also possess antibacterial properties that could be harnessed to combat resistant bacterial infections.

Direcciones Futuras

Mecanismo De Acción

Target of Action

Similar compounds have been shown to interact with various cellular targets, including proteins involved in cell cycle regulation and apoptosis .

Mode of Action

For instance, similar compounds have been shown to cause cell cycle arrest and induce apoptosis in cancer cells . This involves the activation of various proteins, including p53 and p21, which regulate the cell cycle and promote cell death .

Biochemical Pathways

The compound likely affects several biochemical pathways. Based on the actions of similar compounds, it may influence the p53 and p21 pathways, leading to cell cycle arrest . It may also activate apoptotic pathways, leading to cell death . These effects could have downstream impacts on other cellular processes, potentially contributing to the compound’s overall effects.

Result of Action

The molecular and cellular effects of the compound’s action would likely depend on its specific targets and mode of action. If it acts similarly to related compounds, it could cause cell cycle arrest and induce apoptosis in certain cells . This could potentially lead to a decrease in the proliferation of these cells, which could be beneficial in the context of diseases like cancer.

Propiedades

IUPAC Name |

N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O3S/c1-21-10-6-4-9(5-7-10)13-16-17-14(20-13)15-12(18)11-3-2-8-19-11/h2-8H,1H3,(H,15,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WARRAMRQTVJEMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-chloro-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one](/img/structure/B2919389.png)

![Ethyl 3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2919392.png)

![Ethyl 4-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethoxy]-2-phenylquinoline-6-carboxylate](/img/structure/B2919394.png)

![3-(2-methoxyethyl)-5-methyl-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-7-phenyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2919395.png)

![N-[3-(1H-imidazol-1-yl)propyl]-4-propionyl-1H-pyrrole-2-carboxamide](/img/structure/B2919403.png)

![4,5-Dihydrothieno[2,3-g][1,2]benzisoxazole-3-carboxylic acid](/img/structure/B2919404.png)

![4-Amino-1-(2,2-difluoroethyl)-N-[2-(dimethylamino)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B2919410.png)